![molecular formula C24H34O5 B1499797 hexanorcucurbitacin D CAS No. 29065-05-2](/img/structure/B1499797.png)
hexanorcucurbitacin D
Overview
Description
Hexanorcucurbitacin D is a natural product that belongs to the cucurbitacin family. It is a triterpenoid compound that has been isolated from various plant species, including Cucurbitaceae, Lagenaria siceraria, and Momordica charantia. Hexanorcucurbitacin D has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anti-tumor properties.
Scientific Research Applications
Anticancer Properties
Research indicates that hexanorcucurbitacin D and related cucurbitacins have significant anticancer properties. For instance, studies have found that these compounds can induce apoptosis and cell cycle arrest in various cancer cell lines, including cervical, endometrial, ovarian, and gastric cancers. They achieve these effects by modulating key signaling pathways such as JAK/STAT3, PI3K/Akt/mTOR, and MAPK, which are crucial in the proliferation and survival of cancer cells (Sikander et al., 2016); (Ishii et al., 2013); (Üremiş et al., 2022); (Zhang et al., 2018).
Neuroprotective Effects
Cucurbitacin E, a relative of hexanorcucurbitacin D, has shown potential neuroprotective properties. It has been found to decrease neuronal death and modulate autophagic flux in models of Parkinson's disease, suggesting a possible therapeutic application in neurodegenerative disorders (Arel-Dubeau et al., 2014).
Insect Hormone Antagonist Activity
Interestingly, hexanorcucurbitacin D has been identified as an insect hormone antagonist, acting at the ecdysteroid receptor. This suggests potential applications in controlling insect populations or in studying insect development and physiology (Dinan et al., 1997).
Antioxidant and Antibacterial Activities
There are also indications that cucurbitacins, including hexanorcucurbitacin D, have antioxidant and antibacterial activities. These properties could be valuable in developing new treatments for infections and oxidative stress-related conditions (Galma et al., 2021).
properties
IUPAC Name |
(2S,8S,9R,10R,13R,14S,16R,17R)-17-acetyl-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O5/c1-12(25)19-16(27)10-22(4)17-8-7-13-14(9-15(26)20(29)21(13,2)3)24(17,6)18(28)11-23(19,22)5/h7,14-17,19,26-27H,8-11H2,1-6H3/t14-,15+,16-,17+,19+,22+,23-,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGQLXXAKKEGFX-KFUQAJKQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)O)C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H](C(=O)C4(C)C)O)C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
hexanorcucurbitacin D |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.